molecular formula C9H9BrN2O2 B13880757 5-(5-Bromopyridin-3-yl)morpholin-3-one

5-(5-Bromopyridin-3-yl)morpholin-3-one

Cat. No.: B13880757
M. Wt: 257.08 g/mol
InChI Key: IHTHIPQSKCMVME-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-yl)morpholin-3-one (CAS: 1633014-37-5) is a heterocyclic compound composed of a morpholin-3-one core linked via a methyl group to a 5-bromopyridin-3-yl moiety. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molar mass of 271.11 g/mol . This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

5-(5-bromopyridin-3-yl)morpholin-3-one

InChI

InChI=1S/C9H9BrN2O2/c10-7-1-6(2-11-3-7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13)

InChI Key

IHTHIPQSKCMVME-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CO1)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-3-yl)morpholin-3-one typically involves the bromination of pyridine followed by the formation of the morpholinone ring. One common method includes the reaction of 5-bromopyridine with morpholine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-3-yl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-(5-Bromopyridin-3-yl)morpholin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The morpholinone ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Differences
5-(5-Bromopyridin-3-yl)morpholin-3-one C₁₀H₁₁BrN₂O₂ 271.11 1633014-37-5 Bromopyridine linked via methyl to morpholin-3-one
4-(5-Bromopyridin-3-yl)morpholin-3-one C₉H₉BrN₂O₂ 257.09 2289371-10-2 Bromopyridine directly attached to morpholin-3-one (no methyl linker)
5-Bromo-2-morpholinopyridin-3-amine C₉H₁₂BrN₃O 258.12 Listed in catalog Morpholine (non-ketone) attached to pyridine at position 2; amine substituent
4-(4-Aminophenyl)morpholin-3-one C₁₀H₁₂N₂O₂ 192.22 Synthesized in studies Phenyl group instead of bromopyridine; amine functional group
4-Benzylmorpholin-3-one C₁₁H₁₃NO₂ 191.23 A151412 Benzyl substituent; lacks bromine and pyridine

Key Differences and Implications

Substituent Position and Linker
  • Methyl Linker vs. Direct Attachment : The methyl linker in this compound increases molecular flexibility and may enhance binding to sterically constrained targets compared to 4-(5-Bromopyridin-3-yl)morpholin-3-one, where direct attachment reduces conformational freedom .
Functional Group Variations
  • Morpholin-3-one vs. Morpholine: The ketone in morpholin-3-one introduces a hydrogen bond acceptor, critical for interactions with polar residues in enzymatic active sites. In contrast, 5-Bromo-2-morpholinopyridin-3-amine lacks this feature, reducing its ability to form such interactions .
  • Amine vs. Ketone: 4-(4-Aminophenyl)morpholin-3-one contains an aniline group, enabling hydrogen bond donation, whereas the bromopyridine group in the target compound prioritizes electron-withdrawing effects .

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